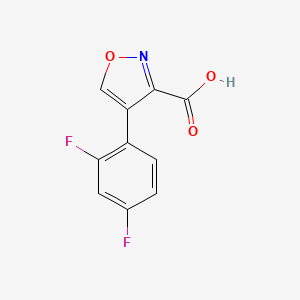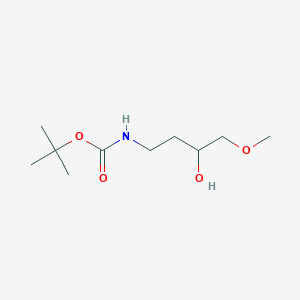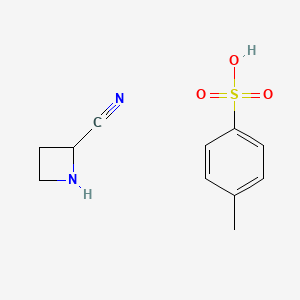
5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole: is an organic compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This compound is characterized by a bromomethyl group attached to the 5-position and an ethyl group at the 3-position of the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1,2,4-thiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Reaction Scheme:
3-ethyl-1,2,4-thiadiazole+NBSAIBN, solventthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiadiazoles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation with hydrogen peroxide can convert the thiadiazole ring into a sulfone derivative.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative, which may have different chemical properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Methyl-substituted thiadiazoles.
科学研究应用
Chemistry
In organic synthesis, 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological activity of this compound and its derivatives.
Medicine
In medicinal chemistry, thiadiazole derivatives are investigated for their potential as therapeutic agents. The bromomethyl group can be modified to enhance the pharmacokinetic and pharmacodynamic properties of the compound, making it a candidate for drug development.
Industry
In the materials science industry, thiadiazole compounds are used in the production of polymers, dyes, and other materials. The unique electronic properties of the thiadiazole ring make it useful in the design of materials with specific optical and electronic characteristics.
作用机制
The mechanism of action of 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-3-ethyl-1,2,4-thiadiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Methyl)-3-ethyl-1,2,4-thiadiazole: Lacks the halogen substituent, leading to different reactivity.
3-Ethyl-1,2,4-thiadiazole: The parent compound without any substituents on the thiadiazole ring.
Uniqueness
5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts high reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C5H7BrN2S |
|---|---|
分子量 |
207.09 g/mol |
IUPAC 名称 |
5-(bromomethyl)-3-ethyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H7BrN2S/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3 |
InChI 键 |
MDFUWVCPNRIORR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NSC(=N1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)

![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)


![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)




![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
